molecular formula C16H25NO B5159598 2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol

2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol

Cat. No.: B5159598
M. Wt: 247.38 g/mol
InChI Key: RFXDFZSLQRIGGP-UHFFFAOYSA-N
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Description

2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol is an organic compound that features a cyclohexylmethyl group, a methyl group, and a phenylethanol moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol typically involves the reaction of cyclohexylmethylamine with benzaldehyde, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine-alcohol compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of cyclohexylmethyl ketone or benzaldehyde derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol
  • Cyclohexylmethylamine
  • Phenylethanolamine
  • N-Methylcyclohexylamine

Uniqueness

This compound is unique due to its combination of a cyclohexylmethyl group, a methyl group, and a phenylethanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[cyclohexylmethyl(methyl)amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h3,6-7,10-11,14,16,18H,2,4-5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXDFZSLQRIGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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